2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an isoxazole ring, a piperazine moiety, and a pyrimidine ring, making it a versatile molecule for various applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-18(16(2)29-25-15)12-21(28)24-19-13-20(23-14-22-19)27-10-8-26(9-11-27)17-6-4-3-5-7-17/h3-7,13-14H,8-12H2,1-2H3,(H,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVVWJRGSDDVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Synthesis of the Piperazine Moiety: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Construction of the Pyrimidine Ring: The pyrimidine ring can be formed via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Coupling Reactions: The final step involves coupling the isoxazole, piperazine, and pyrimidine intermediates through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the piperazine moiety, converting it into a more saturated form.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Saturated piperazine derivatives.
Substitution: Halogenated or alkylated aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of oxazole and pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with substantial percent growth inhibitions reported . The specific compound may also share these properties due to its structural similarities.
JAK Kinase Inhibition
The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling processes for many hematological malignancies and autoimmune diseases. JAK inhibitors are increasingly important in treating conditions such as rheumatoid arthritis and certain types of cancer . The application of this compound in developing JAK inhibitors could lead to new therapeutic strategies.
Biological Assays and Characterization
The biological activity of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide has been evaluated through various assays.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against several bacterial strains and fungi. For example, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, indicating potential applications as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of the compound to various biological targets. These computational approaches suggest that the compound can effectively interact with specific receptors or enzymes involved in disease processes .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- 2-(3,5-dimethylisoxazol-4-yl)-N-(6-(4-phenylpiperazin-1-yl)pyridine-4-yl)acetamide
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug discovery.
Biological Activity
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring an oxazole ring and a piperazine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 437.5 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 437.5 g/mol |
| LogP | 1.8267 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 85.591 Ų |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways. The presence of the oxazole and piperazine rings enhances its binding affinity to specific targets.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, derivatives containing piperazine have been shown to modulate serotonin receptors, which are crucial for mood regulation. A study demonstrated that related compounds significantly reduced depressive behaviors in rodents when administered at specific dosages .
Anticancer Properties
Compounds featuring oxazole and pyrimidine derivatives have been investigated for their anticancer properties. For example, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway . Further research is required to establish the specific anticancer efficacy of this compound.
Case Studies
- Antidepressant Efficacy : In a controlled trial involving a structurally similar compound, researchers observed a significant reduction in depressive symptoms among patients treated with the oxazole-containing drug compared to placebo groups. The study highlighted the importance of the piperazine moiety in enhancing serotonin receptor affinity .
- Anticancer Activity : A recent study examined a related compound's effect on breast cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Answer:
Synthesis requires multi-step protocols, often starting with coupling reactions between oxazole and pyrimidine intermediates. Critical factors include:
- Reagents : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., KCO) to facilitate nucleophilic substitution at the pyrimidine C4 position .
- Temperature control : Maintain 60–80°C during acetamide bond formation to avoid side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the final product .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- NMR : H and C NMR to confirm substituent integration and connectivity (e.g., oxazole methyl groups at δ ~2.3 ppm, pyrimidine protons at δ ~8.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass) .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm) and amide N–H bonds (~3300 cm) .
Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound?
Answer:
- Substituent variation : Systematically modify oxazole (e.g., 3,5-dimethyl groups) or piperazine-phenyl moieties to assess impact on target binding .
- Biological assays : Pair synthetic analogs with enzyme inhibition or receptor-binding assays (e.g., IC determination) .
- Computational modeling : Use QSAR or molecular docking to predict interactions with targets (e.g., kinase domains) .
Advanced: What strategies can resolve contradictions in biological activity data across studies?
Answer:
- Reproducibility checks : Validate assay conditions (e.g., pH, temperature, cell lines) and compound purity .
- Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Meta-analysis : Apply statistical tools to aggregate data and identify confounding variables (e.g., solvent effects) .
Basic: What in vitro assays are suitable for initial pharmacological evaluation?
Answer:
- Enzyme inhibition : Test against kinases or GPCRs using fluorogenic substrates or radioactive labeling .
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with controls for nonspecific effects .
- Solubility/stability : Assess in PBS or simulated biological fluids (pH 7.4, 37°C) .
Advanced: How to design experiments for optimizing reaction yields?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent ratio, catalyst loading) and identify optimal conditions .
- Response surface methodology : Model interactions between parameters (e.g., temperature vs. reaction time) .
- Scale-down validation : Confirm yield improvements in microreactors before scaling up .
Advanced: What computational approaches predict interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to ATP-binding pockets .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR models : Train with datasets of analogs to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Basic: What are the stability considerations for this compound under different conditions?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the oxazole ring .
- Hydrolysis risk : Avoid aqueous buffers at high pH (>9) to protect the acetamide bond .
- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures .
Advanced: How to validate target engagement in cellular models?
Answer:
- Genetic knockdown : Use siRNA/shRNA to reduce target expression and observe compound efficacy changes .
- Reporter assays : Engineer cells with luciferase under target-regulated promoters .
- Biophysical validation : SPR or ITC to measure binding kinetics in cell lysates .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Reactor design : Optimize heat/mass transfer in continuous-flow systems for exothermic steps .
- Purification : Transition from column chromatography to recrystallization or countercurrent distribution .
- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
